molecular formula C24H30N6O2 B8103333 Cdk12-IN-E9

Cdk12-IN-E9

Cat. No.: B8103333
M. Wt: 434.5 g/mol
InChI Key: CDCHESFKYUNJPV-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CDK12-IN-E9 is a potent and selective inhibitor of cyclin-dependent kinase 12 (CDK12) and a non-covalent inhibitor of cyclin-dependent kinase 9 (CDK9). Cyclin-dependent kinase 12 is a member of the cyclin-dependent kinase family, which plays a crucial role in regulating transcription and maintaining genomic stability. This compound has shown significant potential in cancer research due to its ability to inhibit CDK12 and CDK9, making it a valuable tool for studying the mechanisms of these kinases and their roles in cancer progression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CDK12-IN-E9 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve the use of organic solvents, catalysts, and purification techniques to achieve high purity and yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure consistency and efficiency. The compound is typically produced in batch processes, with stringent quality control measures to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: CDK12-IN-E9 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

CDK12-IN-E9 exerts its effects by selectively inhibiting cyclin-dependent kinase 12 and non-covalently inhibiting cyclin-dependent kinase 9. Cyclin-dependent kinase 12 is involved in phosphorylating the carboxyl-terminal domain of RNA polymerase II, which is essential for transcription elongation. By inhibiting cyclin-dependent kinase 12, this compound disrupts transcription elongation, leading to reduced expression of genes involved in DNA damage response and other critical cellular processes .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its selective inhibition of cyclin-dependent kinase 12 and non-covalent inhibition of cyclin-dependent kinase 9, while avoiding ABC transporter-mediated efflux. This selectivity and dual inhibition make it a valuable tool for studying the roles of these kinases in cancer and other diseases .

Properties

IUPAC Name

N-[3-[[3-ethyl-5-[(2S)-2-(2-hydroxyethyl)piperidin-1-yl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N6O2/c1-3-17-16-25-30-22(26-18-8-7-9-19(14-18)27-23(32)4-2)15-21(28-24(17)30)29-12-6-5-10-20(29)11-13-31/h4,7-9,14-16,20,26,31H,2-3,5-6,10-13H2,1H3,(H,27,32)/t20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDCHESFKYUNJPV-FQEVSTJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2N=C(C=C(N2N=C1)NC3=CC(=CC=C3)NC(=O)C=C)N4CCCCC4CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C2N=C(C=C(N2N=C1)NC3=CC(=CC=C3)NC(=O)C=C)N4CCCC[C@H]4CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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